- Replacement of alcoholic hydroxyl groups by halogens and other nucleophiles via oxyphosphonium intermediatesOrganic Reactions (Hoboken, 1983, 29,,
Cas no 96-09-3 (2-phenyloxirane)
2-phenyloxirane structure
2-phenyloxirane
2-phenyloxirane Properties
Names and Identifiers
-
- Styrene oxide
- 1,2-Epoxyethylbenzene
- 1-Phenyl-1,2-Epoxyethane
- 2-phenyloxirane
- alpha,beta-epoxystyrene
- epoxyethylbenzene
- epoxystyrene
- phenethylene oxide
- phenylethylene oxide
- Phenyloxirane
- Phenyloxirane, d8
- Styrene-7,8-oxide
- Styrene Epoxide
- Styrene oxide-d8
- styryl oxide
- rac Styrene Oxide
- (R)-phenylethylene oxide
- 2-phenyl-oxirane
- Oxirane,phenyl
- 2-Phenyloxirane (ACI)
- Benzene, (epoxyethyl)- (8CI)
- Ethane, 1,2-epoxy-1-phenyl- (7CI)
- Oxirane, phenyl- (9CI)
- (Epoxyethyl)benzene
- (±)-Phenylethylene oxide
- (±)-Phenyloxirane
- (±)-Styrene oxide
- NSC 637
- NSC 7582
- Phenylethylene oxide
- STO
- Styrene 1′,2′-oxide
- Styrene 7,8-oxide
- α,β-Epoxystyrene
- NSD1 human
- nuclear receptor binding SET domain protein 1
- Styrene Oxide 〔1,2-Epoxyethylbenzene〕
- (n)-epoxystyrene
- (n)-styrene oxide
- 7,8-STYRENEOXIDE
- BP-21407
- 1Phenyl1,2epoxyethane
- 1Phenyloxirane
- Styrene oxide, >=97%
- NCGC00091674-01
- WLN: T3OTJ BR
- E0013
- STYRENE 0XIDE
- STYRENE-7,8-OXIDE (IARC)
- 96-09-3
- NSC-637
- AKOS000120666
- C02083
- NCGC00259661-01
- (+-)-PHENYLETHYLENE OXIDE
- Benzene, (epoxyethyl)
- NSC-7582
- 2-(phenyl)oxirane
- Styrene oxide, 97%
- (+)-styrene oxide
- (.+/-.)-Styrene oxide
- NSC7582
- AI3-18151
- Benzene, (1,2-epoxyethyl)-
- BCP14534
- STYRENE 1',2'-OXIDE
- Tox21_300110
- racemic phenyloxirane
- STYRENE OXIDE-D8, 97+ ATOM % D
- DTXSID2021286
- Oxirane, phenyl-
- 192506-02-8
- Styreneoxide
- AKOS016843291
- NS00008575
- SY032955
- 1,2-Epoxy-1-phenylethane
- AC-9511
- SY033347
- Benzene, (epoxyethyl)-
- 1,2Epoxyethylbenzene
- CAS-96-09-3
- 1-Phenyloxirane
- J-503834
- (+/-)-phenylethylene oxide
- racemic styrene oxide
- 1,2Epoxy1phenylethane
- Fenyloxiran [Czech]
- Benzene, (1,2epoxyethyl)
- CHEMBL1605493
- BENZENE, (1,2-EPOXYETHYL)
- (+-)-PHENYLOXIRANE
- (S)-phenyloxirane; (S)-Phenylethylene oxide
- STL146352
- Oxirane, phenyl
- DB-004092
- CHEBI:17907
- (R)-(+)-Styrene-d5 Oxide
- DTXCID301286
- (+-)-STYRENE OXIDE
- a,b-Epoxystyrene
- 9QH06NGT6O
- EN300-20996
- CCRIS 1268
- NCGC00253978-01
- styrene oxide, (S)-isomer
- styrene oxide, (+-)-isomer
- 1,2-epoxyethyl benzene
- (1,2-Epoxyethyl)benzene
- (rac) phenylethylenoxide
- oxirane, 2-phenyl-
- STYRENE-7,8-OXIDE [IARC]
- SCHEMBL21026
- Tox21_202112
- Q413262
- NCI-C54977
- STYRENE OXIDE [HSDB]
- styrene oxide, (R)-isomer
- EINECS 202-476-7
- AC-9510
- (.+-.)-PHENYLOXIRANE
- NSC637
- STYRENE OXIDE [INCI]
- NCGC00091674-02
- 5-17-01-00577 (Beilstein Handbook Reference)
- HSDB 2646
- Epoxyethyl benzene
- Phenyl oxirane
- Ethane, 1,2-epoxy-1-phenyl-
- EC 202-476-7
- (+/-)-styrene oxide
- NCGC00091674-03
- phenyl-ethylene oxide
- 25189-69-9
- MFCD00005121
- alpha,beta-Epoxystyrene
- MFCD00064310
- BRN 0108582
- Z104486008
- Fenyloxiran
- F0001-2287
- (.+-.)-STYRENE OXIDE
- UNII-9QH06NGT6O
- (+/-)-PHENYLOXIRANE
- EP182
- EP-182
- .alpha.,.beta.-Epoxystyrene
- c0037
- (.+-.)-PHENYLETHYLENE OXIDE
- 2Phenyloxirane
- +Expand
-
- MFCD00005121
- AWMVMTVKBNGEAK-UHFFFAOYSA-N
- 1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2
- O1C(C2C=CC=CC=2)C1
- 108582
Computed Properties
- 120.05800
- 0
- 1
- 1
- 120.057515
- 9
- 94.7
- 0
- 0
- 1
- 0
- 0
- 1
- 1.6
- 0
- 12.5
Experimental Properties
- 1.75790
- 12.53000
- n20/D 1.535(lit.)
- 3 g/L (20 ºC)
- 194 °C(lit.)
- −37 °C (lit.)
- <1 mmHg ( 20 °C)
- Fahrenheit: 176 ° f < br / > Celsius: 80 ° C < br / >
- 3g/l
- Colorless to yellowish liquid with aromatic aroma
- Stability Unstable - polymerises readily with compounds possessing a labile hydrogen (such as acids and alcohols) in the presence of acids, bases or some salts. Combustible. Incompatible with strong oxidizing agents, acids, bases. Moisture sensitive.
- Insoluble in water, miscible in methanol \ ether \ carbon tetrachloride \ benzene \ acetone \ chloroform
- 1.054 g/mL at 25 °C(lit.)
2-phenyloxirane Security Information
- GHS06 GHS08
- CZ9625000
- 3
- 6.1
- S45-S53
- III
- R21; R36; R45
- T
- UN 2810
- H302,H311,H319,H350
- P201,P280,P305+P351+P338,P308+P313
- dangerous
- 0-6°C
- III
- 45-46-20/21-36/38-43
- Danger
- Yes
- 1.1-22%(V)
- 6.1
2-phenyloxirane Customs Data
- 29109000
-
China Customs Code:
2910900090Overview:
2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-phenyloxirane Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Iodosylbenzene Catalysts: (SP-5-12)-(Acetato-κO)[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κ… Solvents: Dichloromethane ; 30 min, rt
Reference
- Epoxidation of olefin using Mn(III) tetraphenylporphyrin complex as catalystIndian Journal of Chemical Technology, 2003, 10(5), 505-509,
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide , Iodosylbenzene , m-Chloroperbenzoic acid , Hydrogen peroxide Catalysts: Manganate(4-), chloro[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κ…
Reference
- A putative heme manganese(V)-oxo species in the C-H activation and epoxidation reactions in an aqueous bufferNew Journal of Chemistry, 2019, 43(33), 12900-12906,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium periodate Catalysts: Imidazole , Tetrabutylammonium bromide , (SP-5-12)-(Acetato-κO)[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κ… Solvents: Dichloromethane , Water ; 3 h, rt
Reference
- Synthesis of dipyrromethanes in water and investigation of electronic and steric effects in efficiency of olefin epoxidation by sodium periodate catalyzed by manganese tetraaryl and trans disubstituted porphyrin complexesJournal of Porphyrins and Phthalocyanines, 2019, 23(6), 671-678,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Isobutyraldehyde , Oxygen Catalysts: Hydrogen (SP-5-12)-chloro[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl-κN… Solvents: Acetonitrile ; 2 h, 40 - 45 °C
Reference
- A practical innovative method for highly selective oxidation of alkenes and alkanes using Fe (III) and Mn (III) porphyrins supported onto multi-wall carbon nanotubes as reusable heterogeneous catalystsApplied Organometallic Chemistry, 2019, 33(4),,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Isobutyraldehyde , Oxygen Catalysts: Imidazole , Manganese, (acetato-O)[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl)tetra… (graphene oxide-supported) Solvents: Acetone ; 2 h, rt
Reference
- Mn(III)-porphyrin/graphene oxide nanocomposite as an efficient catalyst for the aerobic oxidation of hydrocarbonsComptes Rendus Chimie, 2018, 21(7), 696-703,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Isobutyraldehyde , Oxygen Catalysts: Carbon , (SP-5-12)-Chloro[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κN22,κ… Solvents: Acetonitrile ; 60 min, rt
Reference
- The catalytic efficiency of Fe-porphyrins supported on multi-walled carbon nanotubes in the oxidation of olefins and sulfides with molecular oxygenNew Journal of Chemistry, 2017, 41(16), 7987-7991,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Stereoisomer of [μ-[2,4-dibromo-6-[5-(methylamino)-1,3,4-thiadiazol-2-yl-κN3:κN4… Solvents: Methanol , Dichloromethane ; 1 h, rt
Reference
- Synthesis, X-ray structural characterization, and catalytic property of binuclear oxidovanadium(V) complex with 2,4-dibromo-6-(5-methylamino-[1,3,4]thiadiazol-2-yl)phenolInorganic and Nano-Metal Chemistry, 2017, 47(4), 526-530,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium bicarbonate , 2127383-44-0 Solvents: Acetonitrile , Water ; rt
Reference
- Synthesis, crystal structure and catalytic activity of dioxidomolybdenum(VI) complex with tridentate ONO aroylhydrazone ligandActa Chimica Slovenica, 2016, 63(1), 180-185,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Molybdenum, (2,2′-bipyridine-κN1,κN1′)tricarbonyldiiodo- Solvents: Toluene ; 24 h, 383 K
Reference
- New heterogeneous catalysts with Mo(II) intercalated in layered double hydroxidesInorganica Chimica Acta, 2017, 455, 483-488,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Pyridine, 2,6-dichloro-, 1-oxide Catalysts: (OC-6-12)-Dioxo[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato(2-… ; 30 °C
Reference
- Ruthenium, dioxo[5,10,15,20-tetrakis-(2,4,6-trimethylphenyl)-21H,23H-porphinato(2-)-κN21,κN22,κN23, κN24]-e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-4,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, salt with peroxydisulfuric acid ([(HO)SO2]2O2) … Catalysts: Imidazole , Manganate(4-), (acetato-κO)[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl-… Solvents: Dichloromethane ; 20 min, 25 °C
Reference
- Ultrasound promoted preparation of Mn(III)-porphyrin nanoparticles: An efficient heterogeneous catalyst for oxidation of alkenes, alkanes and sulfidesJournal of Porphyrins and Phthalocyanines, 2015, 19(12), 1232-1237,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadium, [4-[[2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]ethyl]imino]-2-penta… Solvents: Chloroform ; 95 min, reflux
Reference
- A new oxidovanadium(IV) Schiff base complex containing asymmetric tetradentate ONN'O' Schiff base ligand: Synthesis, characterization, crystal structure determination, thermal study and catalytic activityChinese Chemical Letters, 2015, 26(6), 779-784,
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 1447822-14-1 Solvents: 1,2-Dichloroethane ; 1 h, reflux
Reference
- Synthesis, structure, and catalytic property of a mononuclear dioxomolybdenum(VI) complex containing MoON coreRussian Journal of Coordination Chemistry, 2014, 40(5), 268-272,
2-phenyloxirane Raw materials
2-phenyloxirane Related Literature
-
Panxia Zhao,Jie Chen,Nana Ma,Jingfei Chen,Xiangquan Qin,Chuanfei Liu,Fuquan Yao,Lishan Yao,Longyi Jin,Zhiqi Cong Chem. Sci. 2021 12 6307
-
Anisha Purkait,Subhajit Saha,Santanu Ghosh,Chandan K. Jana Chem. Commun. 2020 56 15032
-
3. 333. The mechanism of epoxide reactions. Part III. The reactions of p-bromo-(1,2-epoxyethyl)benzene and p-(1,2-epoxyethyl)toluene with benzylamineJ. K. Addy,R. M. Laird,R. E. Parker J. Chem. Soc. 1961 1708
-
4. 702. The mechanism of epoxide reactions. Part II. The reactions of 1,2-epoxyethylbenzene, 1,2-epoxy-3-phenylpropane, and 1,2-epoxy-3-phenoxypropane with benzylamineN. S. Isaacs,R. E. Parker J. Chem. Soc. 1960 3497
-
5. 386. The mechanism of epoxide reactions. Part I. The reactions of 1 : 2-epoxyethylbenzene, 1 : 2-epoxy-3-phenylpropane, and 1 : 2-epoxy-3-phenoxypropane with some secondary aminesN. B. Chapman,N. S. Isaacs,R. E. Parker J. Chem. Soc. 1959 1925
-
Koichi Tanaka,Ken-ichi Otani New J. Chem. 2010 34 2389
-
7. MeOTf/KI-catalyzed efficient synthesis of 2-arylnaphthalenes via cyclodimerization of styrene oxidesSong Zou,Zeyu Zhang,Chao Chen,Chanjuan Xi Org. Biomol. Chem. 2021 19 8559
-
J. Steinbauer,A. Spannenberg,T. Werner Green Chem. 2017 19 3769
-
Imtiyaz Ahmad Wani,Gaurav Goswami,Sahid Sk,Abhijit Mal,Masthanvali Sayyad,Manas K. Ghorai Org. Biomol. Chem. 2020 18 272
-
J. Biggs,N. B. Chapman,V. Wray J. Chem. Soc. B 1971 71